molecular formula C44H76N2O14S B601236 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin CAS No. 612069-31-5

3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin

Cat. No.: B601236
CAS No.: 612069-31-5
M. Wt: 889.17
InChI Key:
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Description

3’-N-Demethyl-3’-N-((4-methylphenyl)sulfonyl)azithromycin is a USP Pharmaceutical Analytical Impurity (PAI). PAIs are a product line of impurities suitable for research and analytical purposes, which help to ensure the quality and safety of medicines .


Physical and Chemical Properties Analysis

The physical and chemical properties of 3’-N-Demethyl-3’-N-((4-methylphenyl)sulfonyl)azithromycin are not explicitly detailed in the available resources .

Scientific Research Applications

  • Synthesis and Derivative Formation : 3’-N-demethylazithromycin, which is closely related to the compound , has been studied for its role as an impurity in azithromycin and as a precursor for other derivatives. Advanced synthesis methods have been developed for its derivatives, like 3’-N-demethyl-3’-N-formylazithromycin, which are significant for pharmaceutical applications (Fu Yan-jie et al., 2013).

  • Antiviral Activity : Azithromycin has shown potential in the treatment of viral infections such as COVID-19, despite being primarily a bacterial antibiotic. Its antiviral properties, along with its established safety profile, make it a candidate for repurposing in viral infection treatments (B. Damle et al., 2020).

  • Antibiotic Properties : Azithromycin, the parent compound, is known for its effectiveness against a range of bacterial infections, particularly respiratory and urogenital infections. Its mechanism involves inhibiting protein synthesis in bacteria (A. Bakheit et al., 2014).

  • Azithromycin's Role in Treating Zika Virus : Azithromycin has been found to suppress Zika virus infection by targeting a late stage in the viral life cycle and upregulating host type I and III interferon responses (Chunfeng Li et al., 2019).

  • Detection and Analysis Techniques : Innovative methods have been developed for the detection of azithromycin in various mediums, highlighting the importance of monitoring its presence and concentration in clinical and environmental settings (Xueqing Guo et al., 2021).

  • Pharmacokinetic Properties in Pregnancy : The pharmacokinetic properties of azithromycin during pregnancy have been investigated, emphasizing its safety and efficacy as an antimalarial and antibacterial agent in pregnant women (S. Salman et al., 2009).

  • Environmental Impact : The presence and degradation of azithromycin in environmental waters have been studied, focusing on its potential impact on bacterial resistance development (D. Koch et al., 2005).

  • Photodegradation Studies : Research on the photodegradation of azithromycin under simulated and natural solar radiation has been conducted, providing insights into its stability and degradation products in different aqueous systems (L. Tong et al., 2011).

Safety and Hazards

As a Pharmaceutical Analytical Impurity (PAI), 3’-N-Demethyl-3’-N-((4-methylphenyl)sulfonyl)azithromycin is intended for use in analytical testing to detect, identify, and measure pharmaceutical impurities . It is not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind .

Mechanism of Action

Target of Action

The primary target of 3’-N-Demethyl-3’-N-((4-methylphenyl)sulfonyl)azithromycin, also known as Azithromycin Impurity G, is the bacterial 70S ribosome, specifically the 50S subunit . The 50S subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in the formation of peptide bonds and translocation during protein synthesis .

Mode of Action

Azithromycin Impurity G inhibits bacterial growth by binding to the 70S ribosome, specifically the 50S subunit . This binding prevents peptide bond formation and translocation during protein synthesis . Resistance to Azithromycin Impurity G can occur due to mutations in the 50S rRNA, which prevent the binding of the compound and allow the cell to synthesize error-free proteins .

Biochemical Pathways

The primary biochemical pathway affected by Azithromycin Impurity G is protein synthesis. By binding to the 50S subunit of the 70S ribosome, it prevents the formation of peptide bonds and translocation, effectively halting the synthesis of new proteins . This disruption of protein synthesis can have downstream effects on various cellular processes that rely on the production of new proteins.

Pharmacokinetics

Azithromycin, the parent compound, is known to have a bioavailability of approximately 37% . It exhibits extensive and rapid distribution from serum into intracellular compartments, followed by rapid distribution to the tissues . Tissue concentrations can exceed serum concentrations by up to 100-fold following a single dose .

Result of Action

The primary result of the action of Azithromycin Impurity G is the inhibition of bacterial growth. By preventing peptide bond formation and translocation during protein synthesis, it disrupts the production of new proteins, which is essential for bacterial growth and replication .

Action Environment

The action of Azithromycin Impurity G can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of certain ions or other compounds can potentially interfere with its binding to the 50S ribosomal subunit . .

Biochemical Analysis

Biochemical Properties

Azithromycin Impurity G shares similar biochemical properties with azithromycin. It inhibits bacterial growth by binding to the 70S ribosome, specifically the 50S subunit, preventing peptide bond formation and translocation during protein synthesis . Resistance to azithromycin, and by extension Azithromycin Impurity G, is attributed to mutations in 50S rRNA that prevent binding of the antibiotic, allowing the cell to synthesize error-free proteins .

Cellular Effects

Azithromycin Impurity G, like azithromycin, has effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Azithromycin Impurity G involves binding to the 50S subunit of the 70S ribosome, preventing peptide bond formation and translocation during protein synthesis . This inhibits the growth of bacteria by preventing the synthesis of essential proteins .

Temporal Effects in Laboratory Settings

Azithromycin, the parent compound, has been shown to have high tissue bioavailability and better in vivo efficacy than comparative agents .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Azithromycin Impurity G in animal models. Azithromycin has been shown to be effective in animal models of infection .

Metabolic Pathways

Azithromycin, the parent compound, is known to undergo demethylation as the major route of metabolism .

Transport and Distribution

Azithromycin, the parent compound, is known to have high tissue bioavailability .

Subcellular Localization

Azithromycin, the parent compound, is believed to penetrate and remain within host cells infected by organisms including Mycobacterium avium, Legionella pneumophila, and Borrelia burgdorferi .

Properties

IUPAC Name

N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H76N2O14S/c1-15-33-44(11,52)37(48)29(7)45(12)23-25(3)21-42(9,51)39(27(5)36(28(6)40(50)58-33)59-34-22-43(10,55-14)38(49)30(8)57-34)60-41-35(47)32(20-26(4)56-41)46(13)61(53,54)31-18-16-24(2)17-19-31/h16-19,25-30,32-39,41,47-49,51-52H,15,20-23H2,1-14H3/t25-,26-,27+,28-,29-,30+,32+,33-,34+,35-,36+,37-,38+,39-,41+,42-,43-,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZSFKCLSYSRGC-XOZZEHTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H76N2O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210128
Record name 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

889.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612069-31-5
Record name (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-[methyl[(4-methylphenyl)sulfonyl]amino]-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612069-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-N-DEMETHYL-3'-N-((4-METHYLPHENYL)SULFONYL)AZITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34G5B9N3QS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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